- Aryl- and heteroaryl-substituted tetrahydroisoquinolines and their preparation, pharmaceutical compositions and use thereof to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, World Intellectual Property Organization, , ,

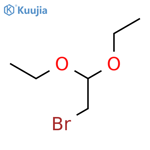

Cas no 96803-85-9 (Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-)

![Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- structure](https://ja.kuujia.com/scimg/cas/96803-85-9x500.png)

96803-85-9 structure

商品名:Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-

- 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene

- 1-[(2,2-DIETHOXYETHYL)THIO]-3-METHOXY-BENZENE

- 1-[(2,2-Diethoxyethyl)thio]-3-methoxybenzene (ACI)

- (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

- 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene

- 1-[[2,2-Bis(ethyloxy)ethyl]thio]-3-(methyloxy)benzene

- 2-[(3-Methoxyphenyl)thio]-1,1-diethoxyethane

- 3-Methoxybenzenethioacetaldehyde diethyl acetal

- DTXSID30545712

- AKOS012938010

- SCHEMBL228468

- 96803-85-9

- DXMQCYBZTUPOFT-UHFFFAOYSA-N

- 1-(2,2-Diethoxyethylsulphanyl)-3-methoxybenzene

- DB-363134

- E80831

- Benzene,1-[(2,2-diethoxyethyl)thio]-3-methoxy-

- 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene

- 1-{[2,2-bis(ethyloxy)ethyl]thio}-3-(methyloxy)benzene

- AS-82002

- 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene

- CS-0001520

-

- インチ: 1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3

- InChIKey: DXMQCYBZTUPOFT-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(SCC(OCC)OCC)C=CC=1

計算された属性

- せいみつぶんしりょう: 256.11331567g/mol

- どういたいしつりょう: 256.11331567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 53Ų

じっけんとくせい

- 密度みつど: 1.077

- ふってん: 336.964°C at 760 mmHg

- フラッシュポイント: 157.591°C

- 屈折率: 1.52

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1250454-1g |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 1g |

$310 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1250454-250mg |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 250mg |

$170 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071597-100mg |

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane |

96803-85-9 | 95% | 100mg |

¥793.00 | 2024-04-23 | |

| A2B Chem LLC | AD11823-250mg |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 250mg |

$84.00 | 2024-07-18 | |

| 1PlusChem | 1P006P7Z-100mg |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 100mg |

$99.00 | 2024-04-19 | |

| A2B Chem LLC | AD11823-1g |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 1g |

$168.00 | 2024-07-18 | |

| Aaron | AR006PGB-1g |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 1g |

$267.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1250454-1g |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 1g |

$310 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1250454-100mg |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |

96803-85-9 | 95% | 100mg |

$135 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071597-250mg |

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane |

96803-85-9 | 95% | 250mg |

¥1483.00 | 2024-04-23 |

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; > 24 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, rt

リファレンス

- Full Color Light Responsive Diarylethene Inks for Reusable Paper, Advanced Functional Materials, 2016, 26(29), 5230-5238

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 2 h, rt

1.2 1 h, rt; 14 h, rt

1.2 1 h, rt; 14 h, rt

リファレンス

- Preparation of sulfamate benzothiophenes as antitumor agents, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 3 h, rt

リファレンス

- Preparation of 9-azabicyclo[3.3.1]nonane derivatives for therapeutic use as dopamine and serotonin reuptake inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Azabicyclo[3.2.1]octane derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants., World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Benzofuran derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants., World Intellectual Property Organization, , ,

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Raw materials

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Preparation Products

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ping Tong Food Funct., 2020,11, 628-639

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

96803-85-9 (Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量